(E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide
Description
Properties
IUPAC Name |
N-[3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-7-9-15(10-8-14)13-20-21-17(22)11-12-19-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,19,23)(H,21,22)/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAGDTISLXECBU-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Hydrazinolysis of β-Keto Esters
Ethyl acetoacetate reacts with hydrazine hydrate in ethanol to yield β-keto hydrazide (Scheme 1). Subsequent amidation with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base affords the hydrazine precursor.
Reaction Conditions :
-
Hydrazinolysis : Ethanol, reflux, 6 hours.
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Amidation : DCM, 0°C to room temperature, 12 hours.
Yield : 72–85% (after column chromatography).
Characterization :
Route 2: Direct Coupling of β-Alanine Hydrazide
β-Alanine hydrazide, prepared via hydrazinolysis of β-alanine methyl ester, reacts with benzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) to yield the target precursor.
Advantages : Avoids ester intermediates, reducing reaction steps.
Yield : 68%.
Condensation with 4-Methylbenzaldehyde
Acid-Catalyzed Hydrazone Formation
The hydrazine precursor reacts with 4-methylbenzaldehyde in ethanol under acidic conditions (acetic acid or HCl) to form the (E)-hydrazone.
Optimized Conditions :
-
Solvent : Ethanol or methanol.
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Catalyst : 0.1 eq. acetic acid.
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Temperature : Reflux (78°C), 4–6 hours.
Mechanistic Insight :
Protonation of the aldehyde enhances electrophilicity, promoting nucleophilic attack by the hydrazine’s amine group. The (E)-isomer predominates due to steric hindrance between the benzamide and 4-methylphenyl groups.
Microwave-Assisted Synthesis
Adapting methods from Piloty-Robinson pyrrole synthesis, microwave irradiation (100°C, 30 minutes) significantly accelerates the condensation step, achieving 92% yield with minimal byproducts.
Advantages :
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) :
IR (ATR) :
Mass Spectrometry :
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 309.37 g/mol |
| logP | 2.295 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 59.87 Ų |
Discussion of Synthetic Challenges and Solutions
Stereochemical Control
The (E)-configuration is favored under kinetic control due to steric effects. Use of aprotic solvents (e.g., DMF) and catalytic acid minimizes isomerization.
Purification Strategies
Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the (E)-isomer from traces of the (Z)-form. Recrystallization from ethanol yields >99% pure product.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Selectivity (E:Z) |
|---|---|---|---|
| Acid-Catalyzed Reflux | 89 | 6 hours | 95:5 |
| Microwave-Assisted | 92 | 30 minutes | 98:2 |
| Room-Temperature Stirring | 75 | 24 hours | 90:10 |
Microwave-assisted synthesis offers superior efficiency and selectivity, making it the method of choice for large-scale production .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of azides or other oxidized derivatives.
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Reduction: : Reduction of the compound can occur at the carbonyl group, potentially forming alcohol derivatives.
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Substitution: : The benzamide and benzylidene groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide is its potential as an anticancer agent . Research indicates that compounds with hydrazone moieties exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Synthesis and Evaluation
A study synthesized several Schiff bases, including derivatives related to this compound, and evaluated their biological activities. The results demonstrated that these compounds inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 15 | Apoptosis |
| 2 | HeLa | 12 | Cell Cycle Arrest |
| 3 | A549 | 20 | Apoptosis |
Antimicrobial Properties
Another significant application involves the antimicrobial activity of this compound. The structure of hydrazones has been associated with antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
In a comparative study, various hydrazone derivatives were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antimicrobial activity, suggesting that the presence of the hydrazone linkage is crucial for enhancing efficacy against microbial pathogens .
| Derivative | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 18 |
| B | Escherichia coli | 15 |
| C | Pseudomonas aeruginosa | 12 |
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of hydrazone derivatives, including this compound. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection in Cell Models
In vitro studies demonstrated that certain hydrazone derivatives could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Radiopharmaceutical Development
The compound's structure has implications for its use in radiopharmaceuticals . Benzamide derivatives are often utilized in imaging techniques for cancer diagnosis.
Case Study: Imaging Applications
Research has indicated that radiolabeled benzamide derivatives can serve as effective tracers for imaging melanoma metastases. The incorporation of hydrazone functionalities may enhance binding affinity to target tissues, improving imaging quality .
Mechanism of Action
The mechanism by which (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazinyl and benzamide groups are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues from the Same Series
Compound 4f belongs to a series of N'-(substituted benzylidene)benzohydrazide derivatives. Key analogues include:
| Compound | Substituent on Benzylidene | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| 4c | 2-Nitro | 239–241 | 2-Nitro group enhances electron-withdrawing effects |
| 4d | 2-Hydroxy | 220–222 | Intramolecular hydrogen bonding via 2-hydroxy group |
| 4e | 4-Hydroxy | 255–257 | Higher melting point due to para-hydroxy H-bonding |
| 4f | 4-Methyl | 208–210 | Electron-donating methyl group improves lipophilicity |
Key Observations :
Comparison with Sulfonamide Derivatives
Compounds such as 6c and 15c (sulfonamide derivatives with benzylidene hydrazine groups) exhibit strong binding to mitochondrial carbonic anhydrase VB (CA VB) with >10-fold selectivity over other isoforms . Unlike 4f , these compounds replace the benzamide core with a sulfonamide group, demonstrating that:
- Bioactivity : The sulfonamide moiety is critical for CA VB inhibition, whereas benzamide derivatives like 4f may target different biological pathways.
- Selectivity : Substituent position (e.g., 4-chloro in 15c ) influences isoform selectivity, suggesting that 4f ’s 4-methyl group could be optimized for specific targets .
Comparison with Pyrrole-Based Hydrazinyl Compounds
Ethyl 5-(4-bromophenyl)-1-(3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropyl)-1H-pyrrole-3-carboxylate (13b ) shares a hydrazinyl-3-oxopropyl chain but incorporates a pyrrole core . Key differences include:
- Core Structure : The pyrrole ring in 13b may confer antitubercular activity, whereas 4f ’s benzamide backbone is more suited for C–H functionalization or enzyme inhibition .
- Metabolism : The hydrazine moiety in both compounds is susceptible to metabolic oxidation, but 13b ’s bromophenyl group adds steric bulk that may slow degradation .
Comparison with Morpholinosulfonyl Derivatives
(E)-N'-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide (CAS 1423715-09-6) replaces the benzamide group with a morpholinosulfonyl substituent . This highlights:
- Synthetic Flexibility : The hydrazine scaffold accommodates diverse functional groups, enabling tailored physicochemical properties.
- Solubility : Sulfonyl and morpholine groups enhance aqueous solubility compared to 4f ’s lipophilic trimethoxybenzamide group .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : 4f ’s 4-methyl and 3,4,5-trimethoxy groups increase logP compared to hydroxy- or nitro-substituted analogues, favoring membrane permeability .
- Stability : The hydrazine linkage in 4f is prone to hydrolysis under acidic conditions, a common limitation shared with analogues like 4c–4e .
Biological Activity
(E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide, a compound featuring a hydrazine moiety and a benzamide structure, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been investigated for its role as an inhibitor of key enzymes involved in cancer progression:
- PI3K/HDAC Inhibition : Recent studies have highlighted the compound's potential as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), both crucial in cancer cell survival and proliferation. Inhibition of these pathways leads to reduced cell growth and increased apoptosis in cancer cells .
- Binding Affinity : Molecular docking studies have shown that derivatives similar to this compound exhibit significant binding affinities to tubulin, suggesting a mechanism that may involve disruption of microtubule dynamics, which is critical for cell division .
Anticancer Properties
A series of derivatives based on similar hydrazine and benzamide structures have been synthesized and evaluated for their anticancer properties. The following table summarizes some key findings related to their biological activities:
| Compound ID | Structure Description | IC50 (nM) | Efficacy (%) |
|---|---|---|---|
| 4h | N-3,5-dibromo-4-hydroxybenzylidene hydrazinyl | 25.49 | High |
| PH14 | Benzamide-based dual inhibitor | 20.3 | Significant |
| WO5m | β-cell protective analog | 0.1 | 100 |
Note : IC50 values represent the concentration required to inhibit 50% of the target enzyme activity.
Case Studies
- In Vitro Studies : The compound has been tested in various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For instance, in studies involving Jeko-1 cells, treatment with benzamide derivatives resulted in significant apoptosis and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the hydrazine moiety can enhance or diminish biological activity. For example, substituting different groups on the benzamide ring has been shown to affect binding affinities and overall efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-N-(3-(2-(4-methylbenzylidene)hydrazinyl)-3-oxopropyl)benzamide, and how are reaction conditions controlled to ensure high yield and purity?
- Methodology : Multi-step organic synthesis typically involves condensation of hydrazine derivatives with benzamide precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
- Catalysts : Acid or base catalysts (e.g., acetic acid, pyridine) to facilitate hydrazone formation .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product minimization .
- Table 1 : Example reaction conditions from analogous hydrazinyl-benzamide syntheses:
| Step | Reagents | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 4-methylbenzaldehyde, hydrazine | 70 | 85 | >95% |
| 2 | Benzoyl chloride, TEA | 25 | 92 | >98% |
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm hydrazone tautomerism and stereochemistry (e.g., E/Z configuration). Key signals include:
- Hydrazinyl NH (~10–12 ppm) and aromatic protons (6.5–8.5 ppm) .
Q. How is the compound screened for preliminary biological activity in academic settings?
- In vitro assays :
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values calculated .
- Enzyme inhibition : Fluorescence-based assays for targets like MAO-B or PTP1B, comparing inhibition to reference compounds .
Advanced Research Questions
Q. What computational strategies predict the metabolic stability and binding affinity of this compound?
- Metabolism Prediction : Tools like MetaSite identify vulnerable sites (e.g., hydrazine linkage) for oxidative metabolism. RP-HPLC validates metabolite stability in biological matrices (e.g., rat synaptosomes) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., MAO-B active site). Hydrazone derivatives show π-π stacking with flavin adenine dinucleotide (FAD) cofactors .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, incubation time).
- Solution : Standardize protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., Western blot for apoptosis markers) .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
- Key Modifications :
- 4-methylbenzylidene group : Electron-donating substituents improve target binding affinity .
- Benzamide moiety : Fluorination at the para position enhances metabolic stability .
- Table 2 : SAR trends in analogous compounds:
| Derivative | Substituent | IC50 (μM) | LogP |
|---|---|---|---|
| A | -OCH3 | 1.2 | 2.8 |
| B | -CF3 | 0.7 | 3.1 |
Q. What advanced formulation strategies improve the compound’s bioavailability for in vivo studies?
- Nanostructured Lipid Carriers (NLCs) : Encapsulation increases solubility and BBB permeability. Particle size (100–200 nm) and zeta potential (-20 mV) are optimized via solvent-emulsification .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
